4-Methyl-2-(piperidin-4-yloxy)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical and Biological Research
The pyrimidine scaffold is a fundamental building block in the realm of medicinal chemistry, largely due to its presence in the nucleobases of DNA and RNA—cytosine, thymine (B56734), and uracil (B121893). vulcanchem.com This natural prevalence has made pyrimidine and its derivatives a focal point for the design of a vast array of therapeutic agents. gsconlinepress.com The pyrimidine ring's unique physicochemical properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, contribute to its versatility in drug design. nih.gov
The biological activities associated with pyrimidine derivatives are extensive and well-documented. They form the core of numerous drugs with a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. gsconlinepress.comijrpr.com In oncology, for instance, pyrimidine analogs like 5-fluorouracil (B62378) have been a mainstay of chemotherapy for decades, functioning as antimetabolites that interfere with nucleic acid synthesis. vulcanchem.comnih.gov More recent advancements have seen the development of pyrimidine-based kinase inhibitors, such as Imatinib, which have revolutionized the treatment of certain cancers by targeting specific signaling pathways. researchgate.net The broad-spectrum of activity is a testament to the adaptability of the pyrimidine scaffold to interact with various biological targets. nih.gov
The following table provides examples of well-established pyrimidine-based drugs, highlighting their therapeutic applications and mechanisms of action.
| Drug Name | Therapeutic Application | Mechanism of Action |
| 5-Fluorouracil | Anticancer (various solid tumors) | Inhibits thymidylate synthase, disrupting DNA synthesis. nih.gov |
| Imatinib | Anticancer (Chronic Myeloid Leukemia, GIST) | Inhibits multiple tyrosine kinases, including BCR-Abl. researchgate.net |
| Zidovudine (AZT) | Antiviral (HIV/AIDS) | Nucleoside reverse transcriptase inhibitor, terminates DNA chain elongation. |
| Rosuvastatin | Cardiovascular (Hypercholesterolemia) | Inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. |
Role of Piperidine (B6355638) Moieties in Contemporary Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry. nih.gov It is a ubiquitous structural motif found in a vast number of natural products, particularly alkaloids, and synthetic pharmaceuticals. wikipedia.org The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind to a diverse range of biological targets with high affinity and specificity. acs.org
The following table presents some notable FDA-approved drugs containing the piperidine moiety, illustrating their diverse therapeutic uses.
| Drug Name | Therapeutic Application | Significance of the Piperidine Moiety |
| Fentanyl | Analgesic (severe pain) | Essential for binding to opioid receptors. researchgate.net |
| Haloperidol | Antipsychotic (schizophrenia) | Key pharmacophore for dopamine (B1211576) receptor antagonism. rsc.org |
| Donepezil | Alzheimer's Disease | Interacts with acetylcholinesterase, the target enzyme. |
| Loratadine | Antihistamine (allergies) | Contributes to the high affinity for the H1 histamine (B1213489) receptor. wikipedia.org |
| Methylphenidate | ADHD | A core component of this CNS stimulant. |
Contextualization of 4-Methyl-2-(piperidin-4-yloxy)pyrimidine within Pyrimidine-Based Therapeutics and Probes
While specific academic research on this compound is not extensively available in the public domain, its chemical structure allows for an informed contextualization of its potential role in medicinal chemistry. The compound is a hybrid molecule that covalently links a substituted pyrimidine ring with a piperidine moiety through an ether linkage. This combination of two highly significant pharmacophores suggests that this compound could be a promising candidate for biological investigation.
The pyrimidine portion of the molecule, with its methyl group at the 4-position, provides a scaffold known for its diverse biological activities, as discussed previously. The piperidine ring, connected at its 4-position via an oxygen atom, introduces a flexible and versatile component that is frequently found in drugs targeting a wide range of receptors and enzymes. The linkage of these two moieties creates a novel chemical entity with the potential for unique interactions with biological targets.
Given the well-established roles of pyrimidine and piperidine derivatives in anticancer and antiviral therapies, it is plausible that this compound could be explored as a potential therapeutic agent in these areas. The specific arrangement of the methyl group on the pyrimidine and the ether linkage to the piperidine could influence its selectivity and potency against various biological targets. For instance, similar pyrimidine-piperidine hybrids have been investigated as kinase inhibitors and as agents targeting other key cellular pathways. vulcanchem.com
Furthermore, the structure of this compound makes it a candidate for development as a chemical probe. Chemical probes are essential tools in chemical biology for the study of proteins and biological pathways. The potential for this compound to interact with specific biological targets could be harnessed to develop probes for target identification and validation, or for imaging applications.
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-methyl-2-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3 |
InChI Key |
ZPNKWEMDUPDUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 Piperidin 4 Yloxy Pyrimidine and Its Analogues
Strategies for the Construction of Pyrimidine-Piperidine Ether Linkages
The formation of the ether bond between the pyrimidine (B1678525) and piperidine (B6355638) rings is a pivotal step in the synthesis of the target compound and its derivatives. Chemists have employed classical nucleophilic substitution reactions, modern coupling protocols, and dehydrative condensation methods to achieve this transformation efficiently.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry and provides a direct route to the pyrimidine-piperidine ether linkage. This method typically involves the reaction of a pyrimidine bearing a suitable leaving group at the C2-position, such as a halogen, with a piperidin-4-ol nucleophile.
A common precursor for this reaction is 2-chloro-4-methylpyrimidine. The reaction, often referred to as a Williamson ether synthesis, proceeds by the attack of the alkoxide of 4-hydroxypiperidine (B117109) on the electron-deficient C2 position of the pyrimidine ring, displacing the chloride ion. wikipedia.orgmasterorganicchemistry.comkhanacademy.org The reactivity of the halopyrimidine is crucial; chloro- and fluoro-substituted pyrimidines are generally effective substrates for SNAr reactions. researchgate.net The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the piperidine, thereby increasing its nucleophilicity.
| Reactants | Base | Solvent | Conditions | Product | Ref. |
| 2-Chloro-4-methylpyrimidine, 4-Hydroxypiperidine | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature to 80 °C | 4-Methyl-2-(piperidin-4-yloxy)pyrimidine | wikipedia.org |
| 2-Fluoropyrimidine, 4-Hydroxypiperidine | Potassium Carbonate (K2CO3) | Acetonitrile (MeCN) | Reflux | 2-(Piperidin-4-yloxy)pyrimidine | researchgate.net |
For substrates where the piperidine nitrogen is protected, for instance with a tert-butoxycarbonyl (Boc) group, the SNAr reaction can be performed under similar conditions. The subsequent deprotection of the Boc group, typically with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yields the final product. peptide.com
Mitsunobu Reaction and Related Etherification Protocols
The Mitsunobu reaction offers a powerful and versatile alternative for the formation of the ether linkage, particularly when direct SNAr is challenging. This reaction facilitates the condensation of a nucleophile, in this case, a 4-hydroxypiperidine derivative, with a hydroxy-pyrimidine, such as 4-methyl-2-hydroxypyrimidine, in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
This protocol is advantageous as it often proceeds under mild conditions and with inversion of configuration at the alcohol stereocenter, if applicable. The use of N-Boc-4-hydroxypiperidine is common in this reaction to avoid side reactions involving the piperidine nitrogen.
A representative procedure involves stirring a mixture of the hydroxypyrimidine, N-Boc-4-hydroxypiperidine, and triphenylphosphine in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The azodicarboxylate is then added dropwise at a reduced temperature to control the exothermic reaction. After the reaction is complete, the Boc-protected ether can be isolated and subsequently deprotected.
Palladium-Catalyzed Cross-Coupling Approaches for Pyrimidine Ring Derivatization
In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, including those in heteroaromatic systems. While more commonly applied for C-N and C-C bond formation, these methods can be adapted for the synthesis of pyrimidine ethers. rsc.org
This approach would typically involve the coupling of a 2-halopyrimidine, such as 2-bromo- or 2-chloro-4-methylpyrimidine, with a 4-hydroxypiperidine derivative. The reaction requires a palladium catalyst, often a Pd(0) or Pd(II) species, and a suitable ligand, such as a biaryl phosphine, which is crucial for facilitating the catalytic cycle. A base is also required to deprotonate the alcohol. mit.edumit.eduresearchgate.net
The catalytic cycle is generally understood to involve oxidative addition of the palladium catalyst to the pyrimidine-halide bond, followed by coordination of the alkoxide, and finally, reductive elimination to form the desired ether and regenerate the active palladium catalyst. While this method holds promise for complex substrates, optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields and prevent side reactions like β-hydride elimination. researchgate.net
| Pyrimidine Substrate | Piperidine Substrate | Catalyst/Ligand | Base | Solvent | Ref. |
| 2-Chloro-4-methylpyrimidine | N-Boc-4-hydroxypiperidine | Pd₂(dba)₃ / Biarylphosphine | NaOtBu | Toluene | mit.edumit.edu |
| 2-Bromo-4-methylpyrimidine | 4-Hydroxypiperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | rsc.org |
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of this compound and its analogues relies heavily on the efficient preparation of the key pyrimidine and piperidine building blocks.
Formation of Substituted Pyrimidine Intermediates
The primary pyrimidine precursor is typically a 4-methylpyrimidine (B18481) substituted at the 2-position with a good leaving group.
2-Chloro-4-methylpyrimidine: This key intermediate can be synthesized through several routes. A common laboratory method involves the chlorination of 4-methyl-2-hydroxypyrimidine (also known as 4-methyluracil) using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This reaction can be performed neat or in the presence of a base like N,N-dimethylaniline. google.com
Another route starts from 2,4-dichloropyrimidine, where a selective methylation at the 4-position can be achieved using a Grignard reagent like methylmagnesium chloride (MeMgCl) in the presence of an iron catalyst such as Fe(acac)₃. guidechem.com Additionally, 2,6-dichloro-4-methylpyrimidine can be selectively de-chlorinated at the 6-position using zinc powder to yield 2-chloro-4-methylpyrimidine. chemicalbook.com
4-Methyl-2-hydroxypyrimidine: This precursor can be prepared by the condensation of ethyl acetoacetate (B1235776) with urea (B33335) in the presence of a base.
Introduction and Modification of the Piperidine Moiety
The piperidine portion of the target molecule is typically introduced as 4-hydroxypiperidine or a protected derivative thereof.
N-Boc-4-hydroxypiperidine: To prevent the secondary amine of the piperidine ring from interfering with the desired etherification reaction, it is often protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. N-Boc-4-hydroxypiperidine can be readily synthesized from 4-hydroxypiperidine by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate.
Derivatization and Deprotection: The piperidine nitrogen offers a site for further derivatization in analogues of the target compound. Once the pyrimidine-piperidine ether linkage is formed using the N-Boc protected piperidinol, the Boc group can be removed under acidic conditions. peptide.comjgtps.comresearchgate.netresearchgate.net For example, treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid in an appropriate solvent effectively cleaves the Boc group, yielding the free secondary amine of the piperidine ring. peptide.com This free amine can then be subjected to various reactions, such as alkylation, acylation, or reductive amination, to introduce a wide range of substituents, thereby allowing for the synthesis of a diverse library of analogues.
Optimization of Reaction Conditions and Yields for Related Systems
The synthesis of pyrimidine ethers, including analogues of this compound, often involves the O-alkylation of a corresponding pyrimidinone precursor. The optimization of these reactions is crucial for achieving high yields and purity. Key parameters that are typically investigated include the choice of solvent, temperature, and the nature of the base and alkylating agent. researchgate.netnih.gov
In the synthesis of related O-alkylated pyrimidines, a systematic study of reaction conditions revealed that the choice of solvent and temperature significantly impacts the reaction outcome. nih.gov For instance, in the alkylation of 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one with 4-(iodomethyl)pyrimidine, various solvents were tested. Acetone was identified as an optimal solvent, allowing the reaction to proceed to completion in a shorter time frame (30 minutes) under reflux conditions, affording a 93% yield. nih.gov The reaction time was monitored using thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials. nih.gov
The nature of the leaving group on the alkylating agent is another critical factor. Studies have shown that iodinated derivatives provide better yields compared to brominated or chlorinated analogues. For example, the reaction of a pyrimidin-2(1H)-one with an iodomethyl-pyrimidine derivative resulted in an 87% yield, whereas the corresponding bromomethyl derivative gave an 80% yield under the same conditions. nih.gov
The selection of the base is also paramount. In many syntheses of pyrimidine derivatives, bases like potassium carbonate (K₂CO₃) are employed to facilitate the deprotonation of the pyrimidinone, which is a necessary step for the subsequent nucleophilic attack on the alkylating agent. nih.gov The equivalents of starting materials are also fine-tuned; often, a slight excess of the alkylating agent and the base is used to drive the reaction to completion. researchgate.net
The table below summarizes the optimization of reaction conditions for a representative O-alkylation reaction to form a pyrimidine ether, highlighting the impact of different parameters on the reaction yield.
Table 1: Optimization of Reaction Conditions for a Representative O-Alkylation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | Reflux | 16 | 87 |
| 2 | MeCN | 25 | 16 | 76 |
| 3 | MeCN | Reflux | 1 | 90 |
| 4 | Acetone | Reflux | 0.5 | 93 |
| 5 | THF | Reflux | 1 | 85 |
| 6 | Dioxane | Reflux | 1 | 82 |
Data derived from studies on analogous systems. nih.gov
**2.4. Chemical Reactivity and Derivatization Strategies for Structural Exploration
The chemical reactivity of this compound is characterized by the distinct properties of its constituent pyrimidine and piperidine rings. This allows for a range of derivatization strategies aimed at exploring the structure-activity relationships of this scaffold.
The pyrimidine ring, due to its relatively low aromaticity compared to benzene, can undergo both oxidation and reduction reactions. researchgate.net However, it is generally resistant to mild chemical reduction. pharmaguideline.com
Oxidation: Alkyl-substituted pyrimidines can be oxidized under various conditions. For instance, a methyl group on the pyrimidine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net The pyrimidine ring itself can undergo oxidation at the carbon atoms, potentially leading to the formation of diols or epoxides with reagents like dimethyldioxirane. researchgate.net In biological systems or through biomimetic reactions, enzymatic oxidation can occur. Dihydroorotate (B8406146) dehydrogenase, for example, catalyzes the oxidation of a dihydroorotate to an orotate (B1227488) by forming a double bond in the pyrimidine ring. umich.edu
Reduction: The pyrimidine ring is more readily reduced than pyridine (B92270). researchgate.net Catalytic hydrogenation using catalysts like platinum can be employed, though this may also affect other parts of the molecule. pharmaguideline.comumich.edu Chemical reduction using agents like sodium borohydride (B1222165) (NaBH₄) can lead to the formation of tetrahydropyrimidine (B8763341) derivatives. researchgate.net In metabolic pathways, enzymes such as dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of pyrimidines like uracil (B121893) and thymine (B56734) to their corresponding dihydropyrimidines. umich.edu
Pyrimidine Core: The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at positions 2, 4, and 6, especially if a good leaving group is present. Conversely, electrophilic substitution is generally difficult. youtube.com When it does occur, it typically happens at the C-5 position, which is the most electron-rich carbon atom in the ring. youtube.comyoutube.com Reactions like halogenation and nitration can be achieved at this position under specific conditions. growingscience.com For example, 5-bromopyrimidine (B23866) can be further substituted at the 4-position under Minisci conditions. researchgate.net
Piperidine Ring: The secondary amine in the piperidine ring of this compound is a key site for derivatization. It can readily undergo a variety of substitution reactions, including:
N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce various alkyl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to introduce substituted alkyl groups. nih.gov These reactions allow for the introduction of a wide range of functional groups onto the piperidine nitrogen, enabling extensive structural modifications.
Pyrimidine derivatives serve as versatile building blocks for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. jchr.orgnih.gov The existing pyrimidine ring can be annulated with other rings through various cyclization strategies.
One common approach involves using a pyrimidine with reactive functional groups that can participate in intramolecular or intermolecular cyclization reactions. For example, a pyrimidine bearing an amino group and another functional group in a suitable position can undergo cyclocondensation to form bicyclic systems like pyrimido[2,1-b] pharmaguideline.comnih.govbenzothiazoles. researchgate.net
Multicomponent reactions (MCRs) are also widely employed to construct fused pyrimidine systems. nih.gov These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. Pyrimidine-based starting materials can act as key components in these reactions to generate diverse fused scaffolds. nih.govresearchgate.net For example, the cyclocondensation of a β-enaminone with a 3-aminopyrazole (B16455) derivative can furnish pyrazolo[1,5-a]pyrimidines. nih.gov These strategies highlight the utility of the pyrimidine core in creating novel, complex heterocyclic structures.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one |
| 4-(iodomethyl)pyrimidine |
| Dihydroorotate |
| Orotate |
| Uracil |
| Thymine |
| 5-bromopyrimidine |
| Pyrimido[2,1-b] pharmaguideline.comnih.govbenzothiazole |
Biological Activity and Pharmacological Research Perspectives for 4 Methyl 2 Piperidin 4 Yloxy Pyrimidine and Its Derivatives
Investigation of Molecular Interactions and Target Binding
The interaction of 4-Methyl-2-(piperidin-4-yloxy)pyrimidine derivatives with protein targets is a key determinant of their pharmacological effects. These interactions are primarily investigated through ligand-protein binding studies and enzyme inhibition assays, which help to elucidate their mechanism of action and therapeutic potential.
Molecular docking and binding assays have been instrumental in understanding how pyrimidine (B1678525) derivatives engage with their biological targets. For instance, computational studies on various pyrimidine derivatives have revealed specific binding modes within the active sites of enzymes and receptors. Molecular docking analyses have shown that pyrimidine compounds can form strong hydrogen bonds and hydrophobic interactions with key amino acid residues in target proteins. remedypublications.comnih.govresearchgate.net
In studies of related pyrimidine structures, docking simulations identified crucial interactions with residues such as Tyr547, Lys554, and Trp629 in the dipeptidyl peptidase-4 (DPP-4) enzyme, suggesting a basis for their inhibitory activity. researchgate.net Similarly, other research has used molecular docking to predict the binding affinity of pyrimidine derivatives to targets like the main protease of SARS-CoV-2 and human cyclin-dependent kinase 2, guiding the synthesis of potentially potent inhibitors. nih.govresearchgate.net These computational approaches provide valuable insights into the structure-activity relationships that govern the potency and selectivity of these compounds.
Derivatives of the pyrimidine-piperidine scaffold have been identified as potent inhibitors of several key enzymes implicated in various diseases. These findings are often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.
One area of significant interest is in kinase inhibition. For example, a series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines were designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). One promising compound from this series, 9i, demonstrated potent inhibition of the EGFRT790M/L858R mutant kinase with an IC50 value of 4.902 nM. nih.gov Another class of derivatives, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has been developed as selective inhibitors of Protein Kinase B (PKB, also known as Akt), a crucial enzyme in cell signaling pathways. nih.govacs.orgkent.ac.uk These compounds were found to be ATP-competitive, nanomolar inhibitors of PKB. nih.govacs.org
Furthermore, pyrimidine derivatives have shown inhibitory activity against enzymes involved in inflammation, such as lipoxygenases (LOX) and cyclooxygenases (COX). nih.govmdpi.com Certain novel piperidine (B6355638) pyrimidine acrylamides were identified as highly potent LOX inhibitors, with IC50 values as low as 1.1 µM. mdpi.com Other studies have highlighted the potential of pyrimidine derivatives as selective COX-2 inhibitors. nih.gov The inhibitory profile also extends to other enzymes like N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and HIV reverse transcriptase. nih.govnih.gov
| Derivative Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines | EGFRT790M/L858R | 4.902 nM | nih.gov |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKBβ) | Nanomolar range | nih.govacs.org |
| Piperidine pyrimidine acrylamides | Lipoxygenase (LOX) | 1.1 µM | mdpi.com |
| Pyrimidine-4-carboxamides | NAPE-PLD | 27 nM (Ki) | nih.gov |
| Piperidin-4-yl-aminopyrimidine derivatives | HIV Reverse Transcriptase | Lower than nevirapine | nih.gov |
| Structural Analogs (pyrrolo[2,3-d]pyrimidines) | Janus Kinase 1 (JAK1) | 12–85 nM | vulcanchem.com |
| Benzo acs.orgacs.orgthieno[2,3‐d]pyrimidine derivatives | Dipeptidyl peptidase‐4 (DPP-4) | 34.17 µM | researchgate.net |
In Vitro Biological Evaluation in Cellular and Biochemical Assays
The therapeutic potential of this compound derivatives has been further explored through a variety of in vitro cellular and biochemical assays. These studies assess the effects of the compounds on cell proliferation, survival, and other cellular functions, providing a bridge between molecular interactions and in vivo pharmacology.
Derivatives of this scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For example, the EGFR inhibitor, compound 9i, potently suppressed the proliferation of the H1975 non-small cell lung cancer cell line with an IC50 value of 0.6210 µM. nih.gov Further investigation into its mechanism of action revealed that this compound could effectively hinder cell migration and promote apoptosis. nih.gov Notably, it exhibited selective inhibitory effects on the mutant EGFR over the wild-type form and showed low cytotoxicity against normal human bronchial epithelial and L-02 cells. nih.gov
Other studies have reported the antiproliferative effects of related pyrimidine derivatives on various cancer cell lines, including those of the breast (MCF-7), pancreas (MIA PaCa-2), and several others such as K562, Colo-205, MDA-MB 231, and IMR-32. vulcanchem.comnih.gov For instance, structural analogs have shown in vitro efficacy with GI50 values (concentration for 50% growth inhibition) ranging from 0.8 to 2.1 µM against breast and pancreatic cancer lines. vulcanchem.com Additionally, certain 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives displayed good activity against multiple cell lines. nih.gov
| Derivative Class | Cell Line | Biological Effect | Potency (IC50/GI50) | Reference |
|---|---|---|---|---|
| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines | H1975 (Lung Cancer) | Inhibition of proliferation, promotion of apoptosis | 0.6210 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine Analogs | MCF-7 (Breast Cancer) | Growth Inhibition | 0.8–2.1 µM | vulcanchem.com |
| Pyrrolo[2,3-d]pyrimidine Analogs | MIA PaCa-2 (Pancreatic Cancer) | Growth Inhibition | 0.8–2.1 µM | vulcanchem.com |
| Pyrido[1,2-a]pyrimidin-4-one derivatives | Colo-205, MDA-MB 231, IMR-32 | Antiproliferative | Good to moderate activity | nih.gov |
| Pyrimidine derivatives | THP-1 (Monocytic Leukemia) | Inhibition of LPS-stimulated growth | Dose-dependent | nih.gov |
Pharmacological Assessment in Preclinical In Vivo Models
The promising in vitro activities of this compound derivatives have prompted their evaluation in preclinical in vivo models to assess their pharmacological effects in a whole-organism context. Research has particularly focused on their potential as anti-inflammatory and neuroprotective agents.
The anti-inflammatory potential of pyrimidine derivatives is supported by their ability to modulate key inflammatory pathways. These compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) and downregulate enzymes like inducible nitric oxide synthase (iNOS), COX-2, and 5-LOX. nih.govchemrxiv.org
In preclinical models, the anti-inflammatory effects of related compounds have been demonstrated. For example, studies using RAW 264.7 macrophage cells, an established in vitro model for inflammation, have shown that certain curcumin-analogous piperidone derivatives can reduce the production of NO, a key inflammatory species. chemrxiv.org These compounds were shown to reduce levels of inflammatory markers to an extent similar to or better than curcumin. chemrxiv.org The inhibition of lipoxygenase and cyclooxygenase enzymes by pyrimidine derivatives further underscores their potential to mitigate inflammatory responses. nih.govmdpi.com The in vivo antitumor activity of some pyrimidine-piperidine derivatives, which often involves modulation of inflammatory signaling pathways within the tumor microenvironment, also provides indirect evidence of their anti-inflammatory capabilities. acs.org
The neuroprotective potential of this class of compounds has been investigated through their ability to counteract cellular stress and damage in the nervous system. Research into novel 4-arylpyrimidine derivatives has identified compounds with significant anti-anoxic and anti-lipid peroxidation activities. nih.govnih.gov
In preclinical studies, these derivatives were shown to be effective in protecting against cerebral hypoxia in mice. nih.govnih.gov Furthermore, they demonstrated notable anti-lipid peroxidation activity in rat brain mitochondria, indicating an ability to protect neural tissues from oxidative damage. nih.gov Certain compounds were also effective against arachidonate-induced cerebral edema in rats, a model relevant to brain injury and inflammation. nih.gov These findings suggest that 4-arylpyrimidine derivatives possess cerebroprotective properties, making them promising candidates for further investigation in the context of neurodegenerative diseases and acute brain injury. nih.govnih.gov
Investigations into Analgesic Activity
The search for novel analgesic agents remains a critical area of pharmaceutical research. Pyrimidine derivatives have been explored for their potential to alleviate pain through various mechanisms. While specific studies on the analgesic properties of this compound are not extensively documented, research on related pyrimidine structures indicates the potential of this chemical class. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized and screened for their anti-inflammatory and analgesic activities. nih.gov Among these, compounds 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine demonstrated the most potent anti-inflammatory and analgesic effects when compared to the standard drug, ibuprofen. nih.gov
Another study focused on novel pyrimidine derivatives of coumarin, where several compounds exhibited significant analgesic activity in an acetic acid-induced writhing model. Specifically, compounds 5a, 5b, and 5e from this series showed significant activity, while compounds 5i and 5j displayed highly significant analgesic effects, comparable to the standard drug Diclofenac sodium. Furthermore, investigations into 2-imino-6-methyl-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid substituted hydrazides revealed that while most of the tested compounds showed good analgesic activity, one compound in particular, designated NA-10, was found to be the most active both centrally and peripherally. globalresearchonline.net The analgesic potential of pyrimidine derivatives is often linked to their anti-inflammatory properties. nih.govresearchgate.net
The analgesic effects of piperidine derivatives have also been well-established, with some compounds showing highly significant analgesia. researchgate.net The combination of a pyrimidine core with a piperidine moiety, as seen in this compound, therefore represents a promising scaffold for the development of new analgesic agents.
Table 1: Analgesic Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Key Findings | Reference |
|---|---|---|
| 2,4,6-Trisubstituted Pyrimidines | Compounds 5b and 5d showed the most potent analgesic activity compared to ibuprofen. | nih.gov |
| Pyrimidine Derivatives of Coumarin | Compounds 5i and 5j exhibited highly significant analgesic activity, comparable to Diclofenac sodium. | |
| Substituted Hydrazides of Tetrahydropyrimidine (B8763341) | Compound NA-10 was the most active both centrally and peripherally. | globalresearchonline.net |
Antimycobacterial and Antitubercular Research
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents. Pyrimidine derivatives have gained significant attention in this area, with some compounds entering clinical trials. nih.govresearchgate.net Research has shown that the pyrimidine motif is a promising scaffold for the development of antitubercular drugs. researchgate.netucl.ac.uk
One area of focus has been on derivatives containing a 4-(thymin-1-yl)piperidine moiety, which is responsible for the inhibition of thymidylate kinase (TMPKmt), an essential enzyme for DNA synthesis in Mtb. ucl.ac.uk While initial derivatives showed excellent enzymatic activity, their whole-cell activity was often moderate or absent. ucl.ac.uk To address this, further structural modifications were made, such as incorporating fragments from other known antitubercular agents. ucl.ac.uk For example, derivatives containing chlorine substituents on a phenoxy moiety showed moderate whole-cell activity against Mtb H37Rv with a Minimum Inhibitory Concentration (MIC) of 12.5 µM. ucl.ac.uk
Another study evaluated a flavonoid and two pyrimidine compounds for their anti-mycobacterial effects. mdpi.com One of the pyrimidines, 2-chloro-5-n-nonylpyrimidine, was the most effective against both M. tuberculosis H37Ra and Mycobacterium avium. mdpi.com This study also highlighted the potential of pyrimidine analogs to interfere with nucleic acid biosynthetic and metabolic pathways in mycobacteria. mdpi.com Furthermore, a series of new pyrimidine derivatives synthesized from chalcones were evaluated for their antitubercular activity using the Microplate Alamar Blue Assay. niscpr.res.in
The inclusion of a piperidine moiety in pyrimidine derivatives has been a strategy in the design of potential antimycobacterial agents. mdpi.com Specifically, piperidinothiosemicarbazone derivatives with a piperidine attached to a pyridine (B92270) ring exhibited high tuberculostatic activity against both standard and resistant Mtb strains, with MIC values as low as 0.5–1 μg/mL. mdpi.com
Table 2: Antitubercular Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| 4-(Thymin-1-yl)piperidine Derivatives | Thymidylate Kinase (TMPKmt) Inhibition | Moderate whole-cell activity (MIC = 12.5 µM) against Mtb H37Rv for chloro-substituted phenoxy derivatives. | ucl.ac.uk |
| 2-Chloro-5-n-nonylpyrimidine | Not specified | Most effective against M. tuberculosis H37Ra and M. avium among the tested compounds. | mdpi.com |
| Piperidinothiosemicarbazone Derivatives | Not specified | High tuberculostatic activity against standard and resistant Mtb strains (MIC = 0.5–1 μg/mL). | mdpi.com |
Antifungal and Antibacterial Efficacy Studies
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. niscpr.res.inresearchgate.net The incorporation of a piperazine (B1678402) moiety into the pyrimidine structure has been shown to enhance this activity. nih.govnih.gov In one study, a series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and evaluated. nih.gov Several of these compounds showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. nih.gov Additionally, some derivatives displayed significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans at the same concentration. nih.gov
Another study investigated the antimicrobial properties of a pyrimidine derivative, 8-ethyl-6,7-diphenyl-7,8-dihydropteridine-2,4(1H,3H)-dione, which exhibited low antibacterial activity and no activity against the tested fungal species. researchgate.net In contrast, the derivative 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile showed both antibacterial and antifungal properties, with inhibition zones of 10mm for S. aureus and 8mm for C. albicans.
The synthesis of new pyrimidine derivatives from chalcones has also yielded compounds with favorable antibacterial activity. niscpr.res.in All the tested compounds in one such study showed considerable activity against B. subtilis and moderate to good activity against S. aureus at a concentration of 25 µg/mL. niscpr.res.in The antifungal activity of these derivatives was also assessed, with fluconazole (B54011) used as the standard drug.
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Activity | Key Findings | Reference |
|---|---|---|---|
| Pyrimidine Incorporated Piperazine Derivatives | Antibacterial | Good activity against S. aureus, B. subtilis, E. coli, and S. paratyphi-A at 40 μg/ml. | nih.gov |
| Antifungal | Significant activity against A. niger, P. notatum, A. fumigatus, and C. albicans at 40 μg/ml. | nih.gov | |
| 4-Amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile | Antibacterial & Antifungal | Inhibition zones of 10mm (S. aureus) and 8mm (C. albicans). | |
| Pyrimidine Derivatives from Chalcones | Antibacterial | Considerable activity against B. subtilis and moderate to good activity against S. aureus at 25 µg/mL. | niscpr.res.in |
Antiviral Activity Assessments, including HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The pyrimidine scaffold is a key component of many antiviral drugs. nih.gov Research into pyrimidine derivatives has led to the discovery of potent inhibitors of various viruses, including Human Immunodeficiency Virus Type 1 (HIV-1). nih.govresearchgate.net Specifically, diarylpyrimidine (DAPY) derivatives have been a focus of research for the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov
A significant area of investigation has been the incorporation of a piperidine moiety into the pyrimidine structure to enhance antiviral potency and improve the resistance profile against mutant viral strains. nih.govresearchgate.net One study explored piperidine-substituted thiophene[3,2-d]pyrimidine compounds, which exhibited high potency against wild-type HIV-1 and a favorable resistance profile. nih.gov Further optimization of these leads by exploring the chemical space around the thiophene (B33073) ring led to the discovery of piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives with improved drug resistance profiles and in vivo pharmacokinetic properties. researchgate.net
Another class of compounds, diarylpyrimidine derivatives bearing a piperazine sulfonyl group, were designed to enhance backbone-binding interactions with the HIV-1 reverse transcriptase. nih.gov One compound from this series, 18b1, demonstrated single-digit nanomolar potency against wild-type and five mutant HIV-1 strains, significantly better than the approved drug etravirine. nih.gov This compound also showed improved water solubility and pharmacokinetic properties. nih.gov The development of pyrimidine derivatives as NNRTIs is a promising strategy for overcoming the challenges of drug resistance in HIV-1 therapy. nih.govresearchgate.netnih.gov
Table 4: Anti-HIV-1 Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Target | Key Findings | Reference |
|---|---|---|---|
| Piperidine-Substituted Thiophene[3,2-d]pyrimidines | HIV-1 Reverse Transcriptase (NNRTI) | High potency against wild-type HIV-1 and favorable resistance profiles. | nih.gov |
| Piperidine-Substituted Thiazolo[5,4-d]pyrimidines | HIV-1 Reverse Transcriptase (NNRTI) | Improved drug resistance profiles and in vivo pharmacokinetic properties. | researchgate.net |
| Diarylpyrimidine Derivatives with Piperazine Sulfonyl | HIV-1 Reverse Transcriptase (NNRTI) | Compound 18b1 showed single-digit nanomolar potency against wild-type and mutant HIV-1 strains. | nih.gov |
Antineoplastic and Anticancer Research
Pyrimidine derivatives are a significant class of compounds in the development of anticancer agents, with some being used in clinical practice. ekb.eg The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA allows these compounds to interfere with the biological processes of cancer cells. researchgate.net The incorporation of a piperidine or piperazine moiety into the pyrimidine structure has been explored to enhance anticancer activity. semanticscholar.orgrsc.org
One study focused on the synthesis of novel piperidine pyrimidine cinnamic acids amides, which were designed for their potential as anticancer agents. semanticscholar.org Another area of research has been on pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.org The cyclization of thiosemicarbazide-containing compounds into ucl.ac.uknih.govresearchgate.net-triazoles resulted in more substantial antitumor activity, and the presence of a piperazine moiety was found to enhance this activity. rsc.org
Furthermore, pyrimidine derivatives have been investigated as inhibitors of various kinases that are crucial for cancer cell proliferation and survival. rsc.org For instance, certain pyrido[2,3-d]pyrimidine derivatives showed excellent activity against tyrosine kinases (TKs), PI3K, and CDK4/6. rsc.org The structure-activity relationship studies of these compounds have provided valuable insights for the design of more potent and selective anticancer drugs. rsc.org The anticancer potential of pyrimidine derivatives has been demonstrated against a range of cancer cell lines, including those of the breast, liver, pancreas, and lung, as well as myeloid leukemia. ekb.eg
Table 5: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Mechanism/Target | Key Findings | Reference |
|---|---|---|---|
| Piperidine Pyrimidine Cinnamic Acids Amides | Anticancer | Designed for potential anticancer activity. | semanticscholar.org |
| Pyrido[2,3-d]pyrimidine Derivatives | Antitumor | Piperazine moiety enhanced antitumor activity. | rsc.org |
| Pyrido[2,3-d]pyrimidine Kinase Inhibitors | Tyrosine Kinases, PI3K, CDK4/6 | Excellent inhibitory activity against various kinases. | rsc.org |
Development and Evaluation as Anxiolytic Agents
The central nervous system (CNS) is a key target for the therapeutic application of pyrimidine derivatives. alliedacademies.org Among the various CNS activities, the anxiolytic potential of these compounds has been an area of interest. alliedacademies.orgresearchgate.net The structural versatility of the pyrimidine ring allows for modifications that can lead to compounds with significant anxiolytic-like effects.
One study investigated a series of pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines, and pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines for their psychotropic properties. researchgate.net One compound from this series, designated as compound (118), demonstrated good anxiolytic activity. researchgate.net
Another research effort focused on the synthesis of pyrimidino-diazepine derivatives and evaluated their anxiolytic, sedative, and hypnotic activities. alliedacademies.org When compared to the standard drug diazepam, the synthesized pyrimidino-benzodiazepines showed lower anxiolytic activity but better sedative and hypnotic effects. alliedacademies.org The study also suggested that these pyrimidine-based drugs could enhance the action of Gamma-Aminobutyric Acid (GABA), a key inhibitory neurotransmitter in the CNS. alliedacademies.org These findings underscore the potential of pyrimidine derivatives as a scaffold for the development of new anxiolytic agents. alliedacademies.orgresearchgate.net
Table 6: Anxiolytic Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Key Findings | Reference |
|---|---|---|
| Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines and related compounds | Compound (118) showed good anxiolytic activity. | researchgate.net |
| Pyrimidino-diazepine Derivatives | Showed lower anxiolytic activity but better sedative and hypnotic effects compared to diazepam. | alliedacademies.org |
Studies as Sigma-1 Receptor Antagonists for Neuropathic Pain
The sigma-1 receptor has emerged as a promising target for the treatment of neuropathic pain. ucl.ac.uknih.gov Antagonists of this receptor have shown efficacy in preclinical and clinical studies. ucl.ac.uknih.gov Pyrimidine derivatives have been identified as a novel class of potent sigma-1 receptor antagonists. ucl.ac.uknih.gov
A study focused on the discovery and synthesis of a new series of pyrimidines as potent sigma-1 receptor (σ1R) antagonists with antineuropathic pain activity. ucl.ac.uknih.gov The nature of the pyrimidine scaffold was found to be crucial for activity. ucl.ac.uknih.gov The most promising derivative from this series was 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine, which exhibited a high binding affinity to the σ1R receptor (Ki σ1 = 1.06 nM) and good selectivity over the sigma-2 receptor. ucl.ac.uknih.gov
In in vivo models, this compound exerted dose-dependent antinociceptive effects in the mouse formalin model and the rat chronic constriction injury (CCI) model of neuropathic pain. ucl.ac.uknih.gov Importantly, no motor impairments were observed in rotarod tests, and the compound displayed acceptable pharmacokinetic properties. ucl.ac.uknih.gov These findings suggest that pyrimidine-based compounds, such as derivatives of this compound, represent a novel class of drugs for the treatment of neuropathic pain through sigma-1 receptor antagonism. ucl.ac.uknih.govnih.gov
GPR119 Agonist Investigations for Metabolic Conditions
G-protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in stimulating glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. nih.gov Research into GPR119 agonists has explored various pyrimidine derivatives.
One area of investigation has focused on 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives. nih.gov These compounds were synthesized and evaluated for their agonistic activity on human GPR119. Compound 9i from this series demonstrated potent agonistic activity in HEK293T cells that overexpressed human GPR119. nih.gov In animal models, it improved glucose tolerance and promoted insulin secretion. nih.gov Furthermore, in a diet-induced obesity mouse model, it helped in reducing body weight and improving serum biomarkers related to metabolic health. nih.gov
Another series of derivatives, N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amines, has also been investigated. bohrium.com The optimization of a lead compound in this series led to the identification of a potent and orally bioavailable GPR119 agonist. This compound was shown to increase insulin secretion and lower plasma glucose levels in a diabetic animal model. bohrium.com
The following table summarizes the key findings from these studies on GPR119 agonist derivatives.
| Compound Series | Key Findings | Reference |
| 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives | Compound 9i showed potent GPR119 agonistic activity, improved glucose tolerance, and promoted insulin secretion. | nih.gov |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives | An optimized compound in this series was identified as a potent and orally bioavailable GPR119 agonist that augmented insulin secretion. | bohrium.com |
| Pyrimido[5,4-b] nih.govacs.orgoxazine derivatives | Compounds 10 and 15 exhibited potent EC50 values and strong inherent activities. Compound 15 showed a significant hypoglycemic effect. | nih.gov |
M4 Positive Allosteric Modulator (PAM) Research
The M4 muscarinic acetylcholine (B1216132) receptor is a target for the treatment of neurological and psychiatric disorders. The development of selective M4 positive allosteric modulators (PAMs) is an active area of research to enhance the receptor's response to acetylcholine. nih.gov
Research in this area has led to the discovery of various heteroaryl piperidine ether derivatives as allosteric modulators of the M4 receptor. nih.govpatsnap.com These compounds are designed to offer greater subtype selectivity compared to traditional orthosteric ligands. rsc.org The general structure often involves a heteroaryl group, a piperidine ring, and an ether linkage, which is consistent with the core scaffold of this compound. While specific data on the direct activity of this compound as an M4 PAM is not available, the broader class of related compounds has shown promise in modulating M4 receptor activity.
Acetohydroxyacid Synthase (AHAS) Inhibitor Research
Acetohydroxyacid synthase (AHAS) is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides. nih.gov Several classes of herbicides inhibit AHAS, including those with a pyrimidine scaffold. nih.gov
Research has focused on triazolopyrimidine-2-sulfonamide derivatives. nih.gov For instance, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide was developed and showed significant herbicidal activity. nih.gov Another class of AHAS inhibitors includes pyrimidinyl-benzoates, where a pyrimidine ring is linked to a benzoate. nih.gov While these structures differ from this compound, they highlight the importance of the pyrimidine moiety in the design of AHAS inhibitors.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition Studies
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of signaling lipids. nih.gov Inhibition of NAPE-PLD is being explored for its potential therapeutic effects.
Studies have identified pyrimidine-4-carboxamides as inhibitors of NAPE-PLD. nih.govacs.org A high-throughput screening campaign led to the discovery of a pyrimidine-4-carboxamide (B1289416) hit, which was subsequently optimized. acs.org This led to the development of LEI-401 , a potent and selective NAPE-PLD inhibitor that demonstrated the ability to reduce NAE levels in the brain of mice. nih.gov The structure of these inhibitors features a pyrimidine core, but with a carboxamide functional group, distinguishing them from this compound.
Checkpoint Kinase 1 (CHK1) Inhibitor Research
Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway and a target for cancer therapy. nih.gov Several series of CHK1 inhibitors based on a pyrimidine scaffold have been developed.
One such series is the 5-(pyrimidin-2-ylamino)picolinonitrile derivatives. nih.gov Through rational optimization, a highly potent and selective CHK1 inhibitor, compound (R)-17 , was identified. nih.gov This compound showed an IC50 of 0.4 nM for CHK1 and effectively inhibited the growth of malignant hematopathy cell lines. nih.gov Another area of research has been on pyrido[3,2-d]pyrimidin-6(5H)-one derivatives, which have also yielded potent CHK1 inhibitors. nih.gov Additionally, N-(pyrazin-2-yl)pyrimidin-4-amines have been explored, with modifications to the piperidine substituent leading to potent CHK1 inhibition. acs.org
| Compound Series | Key Findings | Reference |
| 5-(pyrimidin-2-ylamino)picolinonitrile derivatives | Compound (R)-17 was a highly potent and selective CHK1 inhibitor (IC50 = 0.4 nM) with anti-proliferative effects in cancer cell lines. | nih.gov |
| Pyrido[3,2-d]pyrimidin-6(5H)-one derivatives | Compound 11 from this series showed single-digit nanomolar potency against CHK1 (IC50: 0.55 nM) and good kinase selectivity. | nih.gov |
| N-(pyrazin-2-yl)pyrimidin-4-amines | Optimization of the diamine substituent, such as with 4-(aminomethyl)piperidine, resulted in excellent CHK1 potency. | acs.org |
Oxytocin (B344502) Antagonist Development
Oxytocin antagonists are of interest for various therapeutic applications, including the management of preterm labor. nih.gov Non-peptide oxytocin antagonists have been developed, with some incorporating a piperidin-4-yloxy moiety.
Research in this area led to the development of compounds like L-371,257 and L-372,662 . nih.govnih.gov L-371,257 is a non-peptide oxytocin antagonist with a piperidin-4-yloxy substructure. nih.gov Further modification of this compound, particularly at the acetylpiperidine terminus, led to the identification of L-372,662 , which exhibited improved pharmacokinetics and oral bioavailability. nih.gov L-372,662 showed good in vitro potency with a Ki of 4.1 nM for the human oxytocin receptor. nih.gov
Structure Activity Relationship Sar Studies and Rational Compound Design
Impact of Substituents on the Pyrimidine (B1678525) Nucleus on Biological Activity
The pyrimidine core is a foundational element for biological activity, and its substitution pattern significantly dictates the compound's potency and interaction with target proteins. The position of substituents and even the nitrogen atoms within the heterocyclic ring are crucial for establishing key interactions, such as hydrogen bonds, with a target's active site. cambridgemedchemconsulting.comnih.gov
In related pyrimidine-based inhibitor series, the nitrogen atoms of the pyrimidine ring have been shown to be essential for activity. For instance, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors, the removal of a specific nitrogen atom from the pyrimidine scaffold resulted in a tenfold decrease in potency, highlighting its likely role as a critical hydrogen bond acceptor in the protein-ligand interaction. Altering the position of the nitrogen atoms within the ring (regioisomers) also led to a significant drop in activity, suggesting that the precise geometry of the pyrimidine core is optimal for binding.
Furthermore, the nature of the substituents on the pyrimidine ring greatly influences biological activity. nih.gov While the core compound features a methyl group at the 4-position, studies on analogous series demonstrate that modifying substituents at similar positions can tune the compound's efficacy. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring system, affecting both binding affinity and pharmacokinetic properties.
Influence of Piperidine (B6355638) Ring Substitutions and Conformations
The piperidine ring serves as a crucial linker and provides a vector for introducing substituents that can probe deeper into a target's binding pocket, significantly influencing both potency and selectivity.
Substitutions: Adding substituents to the piperidine ring is a common strategy to enhance activity. In studies on NAPE-PLD inhibitors with a similar pyrimidine core, replacing an unsubstituted piperidine with a 3-phenylpiperidine (B1330008) moiety led to a twofold improvement in activity. This suggests that the phenyl group can engage in additional favorable interactions, such as hydrophobic or π-π stacking, within the binding site. However, the nature of these substituents is critical; in some series, electron-rich aromatic groups are preferred, while electron-deficient ones can lead to inactivity.
Conformation: The conformation of the piperidine ring and its substituents is also vital. Reducing the number of rotatable bonds through "conformational restriction" is a key design principle. For example, introducing unsaturation into the piperidine ring (i.e., forming a tetrahydropyridine) has been shown to increase potency tenfold in certain inhibitor classes. This improvement is attributed to pre-organizing the molecule into a more favorable binding conformation, thereby reducing the entropic penalty upon binding to the target.
| Compound Modification | Rationale | Observed Change in Potency |
|---|---|---|
| Addition of a Phenyl Group (e.g., 3-Phenylpiperidine) | Introduces moiety for potential hydrophobic or π-π interactions. | ~2-fold increase |
| Introduction of Unsaturation (Tetrahydropyridine) | Conformational restriction; pre-organizes molecule for binding. | ~10-fold increase |
| Replacement of Piperidine with Morpholine (B109124) | Alters hydrophobicity and potential for H-bonding. | Loss of activity |
Role of the Ether Linkage in Modulating Pharmacological Properties
While direct modifications of the ether oxygen are less commonly explored than ring substitutions, its properties can be modulated through bioisosteric replacement. Bioisosteres are functional groups with similar steric and electronic properties that can be used to fine-tune a molecule's characteristics. Replacing the ether linkage could alter properties such as metabolic stability, lipophilicity, and hydrogen bonding capacity.
Common bioisosteric replacements for an ether linkage (-O-) include:
Thioether (-S-): Introduces a larger, more polarizable atom.
Methylene (-CH₂-): Removes the hydrogen bond accepting capability of the oxygen.
Amine (-NH-): Introduces a hydrogen bond donor.
Difluoromethylene (-CF₂-): Can act as a lipophilic hydrogen bond acceptor and is metabolically robust.
The choice of a bioisostere depends on the specific role of the ether oxygen in the protein-ligand interaction. If it acts as a hydrogen bond acceptor, replacing it with a -CH₂- group would likely decrease activity, whereas a -CF₂- group might preserve it.
Stereochemical Considerations and Their Relationship to Activity
Stereochemistry is a critical determinant of biological activity, as proteins are chiral environments that preferentially bind one stereoisomer over another. For substituted piperidine rings, the absolute configuration of chiral centers can have a profound impact on potency.
In the development of pyrimidine-4-carboxamide inhibitors, a striking example of this principle was observed. The use of a racemic mixture of 3-phenylpiperidine provided a modest improvement in activity. However, upon separating the enantiomers, it was discovered that the (S)-3-phenylpiperidine isomer was responsible for the majority of the activity, leading to a threefold increase in inhibitory potency compared to the initial hit compound. This demonstrates that only one enantiomer can achieve the optimal orientation and set of interactions within the chiral binding pocket of the target protein.
This finding underscores the importance of synthesizing and testing single enantiomers during the lead optimization process to maximize potency and potentially reduce off-target effects associated with the less active isomer.
| Compound | Stereochemistry | Relative Potency |
|---|---|---|
| N-methylphenethylamine analog | Acyclic (Flexible) | Baseline |
| 3-Phenylpiperidine analog | Racemic (R/S) | ~2-fold increase vs. baseline |
| 3-Phenylpiperidine analog | (S)-enantiomer | ~3-fold increase vs. baseline |
Principles of Rational Design for Optimizing Efficacy and Selectivity
The rational design of inhibitors based on the 4-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold incorporates several key principles derived from SAR studies to enhance potency, selectivity, and drug-like properties.
Structure-Based Design: Utilizing computational tools like molecular docking allows researchers to visualize how compounds bind to a target protein. This helps in understanding the observed SAR and predicting which modifications are likely to improve affinity. For example, docking studies can reveal unoccupied hydrophobic pockets that could be filled by adding substituents to the piperidine or pyrimidine rings.
Conformational Restriction: As discussed, limiting the flexibility of the molecule by introducing rings or double bonds can lock it into a bioactive conformation. This strategy was successfully used in related series where replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine ring increased potency threefold.
Tuning Physicochemical Properties: Rational design involves optimizing properties like lipophilicity (logP) and solubility. While adding hydrophobic groups like a phenyl ring can increase potency, it may also increase lipophilicity to undesirable levels, affecting solubility and pharmacokinetics. A successful strategy involves balancing these factors, for instance, by exchanging a morpholine substituent for a hydroxypyrrolidine, which can increase activity while simultaneously reducing lipophilicity.
Bioisosteric Replacement: Systematically replacing functional groups (e.g., the ether linkage or ring systems) with known bioisosteres is a powerful tool to improve metabolic stability, modulate activity, and explore new intellectual property space.
By integrating these principles, medicinal chemists can iteratively modify the lead scaffold, guided by SAR data, to develop optimized drug candidates with superior efficacy and selectivity.
Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Piperidin 4 Yloxy Pyrimidine and Analogues
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure of pyrimidine (B1678525) and piperidine (B6355638) derivatives, providing insights into their geometry, stability, and reactivity. researchgate.net
DFT methods, particularly with hybrid functionals like B3LYP, have been shown to be superior for calculating molecular vibrational frequencies and optimized geometric parameters, such as bond lengths, that show excellent agreement with experimental values. researchgate.net These calculations help determine the most stable conformation of the molecule. For instance, studies on piperidine suggest it is more stable in an equatorial conformation. researchgate.net
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. Other parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity can be calculated from these orbital energies to build a comprehensive reactivity profile. researchgate.net
Table 1: Key Quantum Chemical Parameters Calculated for a Pyrimidine Analogue
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -4.236 |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.154 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 2.082 |
| Ionization Potential (I) | Energy required to remove an electron; calculated as -EHOMO. | 4.236 |
| Electron Affinity (A) | Energy released when an electron is added; calculated as -ELUMO. | 2.154 |
| Chemical Hardness (η) | Resistance to change in electron distribution; calculated as (I - A) / 2. | 1.041 |
| Electronegativity (χ) | Power of an atom to attract electrons; calculated as (I + A) / 2. | 3.195 |
Note: Values are illustrative based on a pyrimidine derivative studied via DFT methods. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netplos.org For pyrimidine derivatives, docking studies can identify key interactions within the active site of a biological target, such as an enzyme or receptor. researchgate.netnih.gov These interactions often include hydrogen bonds, π-π stacking with aromatic residues, and hydrophobic contacts, which stabilize the ligand-protein complex. researchgate.net Docking scores provide a quantitative estimate of binding affinity, allowing for the comparison of different analogues and the prioritization of compounds for further study. plos.org For example, a study on 4-piperidinopyrimidine derivatives as potential inhibitors of oxidosqualene cyclase (OSC) showed that the pyrimidine moiety enhanced binding affinity due to stronger hydrogen bonding and electrostatic stabilization compared to its pyridine (B92270) analogue. researchgate.net
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamics of the ligand-protein complex over time. mdpi.comnih.gov MD simulations provide a more realistic model of the biological environment by incorporating solvent effects and allowing the protein and ligand to move and flex. mdpi.com Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are analyzed to confirm the stability of the binding pose predicted by docking. plos.org These simulations can validate the interactions and reveal dynamic conformational changes that influence binding. nih.gov
Table 2: Example of Molecular Docking and MD Simulation Workflow
| Step | Description | Key Outcome |
|---|---|---|
| 1. Protein Preparation | Preparing the 3D structure of the target protein (e.g., removing water, adding hydrogens). | Optimized receptor structure. |
| 2. Ligand Preparation | Generating a 3D conformation of the ligand (e.g., 4-Methyl-2-(piperidin-4-yloxy)pyrimidine). | Low-energy ligand structure. |
| 3. Molecular Docking | Predicting the binding pose and affinity of the ligand in the protein's active site. | Docking score and key interactions (e.g., H-bonds with specific residues). |
| 4. Molecular Dynamics (MD) Simulation | Simulating the movement of the ligand-protein complex over a period (e.g., 100 ns). plos.org | Assessment of complex stability (RMSD, RMSF), confirmation of binding mode. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. semanticscholar.org These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.net A pharmacophore model can be generated from a set of known active compounds or from the structure of a ligand-protein complex. nih.gov
Once a validated pharmacophore model is developed, it can be used as a 3D query to rapidly screen large chemical databases in a process known as virtual screening. researchgate.netnih.gov This process filters vast libraries containing millions of compounds to identify novel molecules ("hits") that match the pharmacophore features. nih.govfip.org These hits are then typically subjected to further analysis, such as molecular docking, to refine the selection of promising candidates for synthesis and biological testing. researchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. semanticscholar.org Studies on pyrimidine analogues have successfully used pharmacophore-based virtual screening to identify potential inhibitors for various protein targets. nih.gov
Table 3: Typical Pharmacophore-Based Virtual Screening Workflow
| Phase | Action | Purpose |
|---|---|---|
| 1. Model Generation | Identify common chemical features from known active ligands. | Create a 3D model representing key interaction points. researchgate.net |
| 2. Model Validation | Test the model's ability to distinguish known active compounds from inactive ones (decoys). | Ensure the model is predictive and reliable. semanticscholar.org |
| 3. Database Screening | Use the validated pharmacophore model as a filter against a large compound library. | Identify molecules that fit the 3D chemical feature requirements. nih.gov |
| 4. Hit Filtering & Refinement | Apply further filters (e.g., drug-likeness rules, molecular docking) to the initial hits. | Prioritize the most promising candidates for experimental validation. researchgate.net |
Prediction of Biological Activity and Selectivity Profiles
Computational methods are increasingly used to predict the biological activity and pharmacokinetic properties of new chemical entities in the early stages of drug discovery. nih.gov For pyrimidine analogues, in silico models can predict their potential as inhibitors for specific targets, such as protein kinases. nih.govmdpi.com
In addition to predicting efficacy, computational tools are crucial for evaluating a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. researchgate.netmdpi.com Predicting these properties helps to identify candidates with favorable drug-like characteristics and flag potential liabilities, such as poor absorption or high toxicity, before committing resources to synthesis. mdpi.com These predictions are based on the molecule's structural and physicochemical properties. By analyzing the ADMET profiles of a series of analogues, researchers can guide chemical modifications to improve pharmacokinetic behavior and selectivity, thereby reducing off-target effects. researchgate.net
Table 4: Commonly Predicted ADMET Properties
| Property Category | Specific Parameter | Importance in Drug Discovery |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines if a compound can reach central nervous system targets. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Assesses potential for drug-drug interactions. |
| Excretion | Renal Clearance | Predicts how the compound is eliminated from the body. |
| Toxicity | Carcinogenicity, Mutagenicity | Flags potential long-term safety risks. |
Theoretical Studies on Tautomerism in Pyrimidine Derivatives
Tautomerism, the interconversion of structural isomers, is a critical phenomenon in heterocyclic chemistry that can significantly impact a molecule's biological activity and base-pairing properties. ias.ac.inresearchgate.net Pyrimidine derivatives can exist in different tautomeric forms, such as keto-enol or amino-imino equilibria. ias.ac.in
Theoretical studies using quantum chemical calculations are essential for investigating the relative stabilities of these tautomers. scispace.com Both semiempirical and more rigorous ab initio methods have been used to study tautomerization processes in pyrimidines. scispace.comacs.org Research has shown that the choice of computational method is crucial, as some semiempirical methods may not be suitable for accurately determining the relative stability of tautomers. scispace.com The environment also plays a significant role; the tautomeric equilibrium in the gas phase can be markedly different from that in a solvent due to stabilization effects like hydrogen bonding. researchgate.net Understanding the predominant tautomeric form under physiological conditions is vital, as it dictates the molecule's shape and the hydrogen bonding patterns it can form with its biological target. ias.ac.in
Future Directions and Emerging Research Avenues for 4 Methyl 2 Piperidin 4 Yloxy Pyrimidine Research
Development of Novel Analogues with Improved Pharmacological Attributes
A significant future direction for research on 4-Methyl-2-(piperidin-4-yloxy)pyrimidine lies in the rational design and synthesis of novel analogues with enhanced pharmacological properties. Structure-activity relationship (SAR) studies will be pivotal in guiding the modification of the parent scaffold to optimize potency, selectivity, and pharmacokinetic profiles.
Key areas for modification include:
Substitution on the Pyrimidine (B1678525) Ring: The methyl group at the 4-position of the pyrimidine ring can be replaced with other alkyl or aryl groups to explore the impact on target binding. Furthermore, substitution at the 5- and 6-positions could modulate the electronic and steric properties of the molecule, potentially leading to improved activity.
Modification of the Piperidine (B6355638) Ring: The piperidine ring offers multiple points for modification. N-alkylation or N-acylation could alter the compound's polarity and ability to interact with biological targets. Additionally, substitution on the carbon atoms of the piperidine ring could introduce chirality and provide opportunities for stereoselective interactions.
Alterations to the Linker: The ether linkage between the pyrimidine and piperidine rings could be replaced with other functional groups, such as an amine, amide, or sulfone, to investigate the influence on conformational flexibility and binding affinity.
A study on structurally related 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer demonstrated that modifications to the pyrimidine core and the piperidine substituent can significantly impact potency and selectivity. nih.gov For instance, the introduction of a fused-thiophene or -pyrrole on the pyrimidine core led to potent EGFRT790M/L858R kinase inhibition. nih.gov
Table 1: Potential Modifications of the this compound Scaffold and Their Rationale
| Modification Site | Potential Substituents | Rationale for Modification |
| Pyrimidine Ring (Position 4) | -CF3, -Cl, -OCH3, Phenyl | To modulate electronic properties and explore new binding interactions. |
| Pyrimidine Ring (Position 5) | -F, -Cl, -Br, -CN | To alter lipophilicity and potentially enhance target affinity. |
| Piperidine Nitrogen | -Acyl, -Sulfonyl, -Benzyl | To improve metabolic stability and modify pharmacokinetic properties. |
| Piperidine Ring (Carbons) | -OH, -F, -CH3 | To introduce new hydrogen bonding opportunities and explore stereochemistry. |
The systematic exploration of these modifications, guided by biological screening, will be crucial for the development of analogues with superior therapeutic potential.
Exploration of New Therapeutic Applications Beyond Current Scope
The this compound scaffold holds the potential for a wide range of therapeutic applications, extending beyond any currently investigated areas. Given the prevalence of the pyrimidine and piperidine moieties in approved drugs and clinical candidates, this scaffold could be explored for its utility in various disease contexts.
Oncology: As previously mentioned, related pyrimidine derivatives have shown promise as kinase inhibitors, particularly targeting EGFR in non-small cell lung cancer. nih.gov Future research could focus on screening this compound analogues against a panel of kinases implicated in different cancers. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a well-established kinase inhibitor framework. nih.govrsc.org
Neurodegenerative Diseases: Both pyrimidine and piperidine derivatives have been investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease. google.comgoogle.comnih.gov The this compound scaffold could be explored for its ability to modulate targets relevant to these conditions, such as beta-secretase (BACE1) or glycogen (B147801) synthase kinase 3 (GSK-3).
Inflammatory Diseases: The piperidine moiety is present in various anti-inflammatory agents. scispace.com Analogues of this compound could be evaluated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.
Infectious Diseases: The pyrimidine nucleus is a cornerstone of many antimicrobial and antiviral drugs. Future studies could investigate the potential of this compound derivatives as novel agents against bacterial, fungal, or viral pathogens.
Table 2: Potential Therapeutic Targets for this compound Analogues
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | EGFR, ABL, KIT, BTK | Structural similarity to known kinase inhibitors. nih.govnih.gov |
| Neurodegenerative Diseases | BACE1, GSK-3, Acetylcholinesterase | Presence of pyrimidine and piperidine scaffolds in compounds targeting these enzymes. google.comnih.gov |
| Inflammatory Diseases | COX-1, COX-2, iNOS | The piperidine moiety is a common feature in anti-inflammatory drugs. scispace.com |
| Infectious Diseases | Viral polymerases, Bacterial enzymes | The pyrimidine ring is a key component of many antimicrobial and antiviral agents. |
Systematic screening of a library of this compound analogues against a diverse range of biological targets will be essential to uncover new and unexpected therapeutic applications.
Integration of Advanced Computational and Synthetic Methodologies
The discovery and development of novel drugs based on the this compound scaffold can be significantly accelerated through the integration of advanced computational and synthetic methodologies.
Computational Chemistry: In silico techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of novel analogues to their biological targets. frontiersin.org These methods can help prioritize the synthesis of the most promising compounds, thereby saving time and resources. For instance, computational modeling has been effectively used to analyze pyrimidine analogues as EGFR inhibitors. researchgate.net
High-Throughput Synthesis: Modern synthetic techniques, including parallel synthesis and microwave-assisted organic synthesis (MAOS), can be utilized to rapidly generate libraries of this compound derivatives for biological screening. nih.gov These methods allow for the efficient exploration of a wide range of chemical diversity around the core scaffold.
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach where small molecular fragments are screened for binding to a biological target. The this compound scaffold itself can be considered a larger fragment, and its individual components (the substituted pyrimidine and piperidine) could be used as starting points in an FBDD campaign to identify optimal binding interactions.
The combination of these advanced methodologies will enable a more rational and efficient approach to the design and synthesis of next-generation therapeutic agents based on the this compound core.
Interdisciplinary Approaches in Drug Discovery and Development
The successful translation of a promising chemical scaffold like this compound from a laboratory curiosity to a clinical therapeutic requires a highly interdisciplinary approach. Collaboration between experts from various fields will be essential to navigate the complex process of drug discovery and development.
Medicinal and Synthetic Chemistry: Chemists will be responsible for the design and synthesis of novel analogues, as well as the optimization of synthetic routes for scalability.
Pharmacology and Biology: Pharmacologists and biologists will conduct the in vitro and in vivo studies to evaluate the biological activity, mechanism of action, and efficacy of the synthesized compounds.
Computational Science: Computational chemists and bioinformaticians will provide the in silico tools and analyses to guide the drug design process and interpret experimental data.
Pharmacokinetics and Toxicology: Experts in these fields will assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds to ensure they have a suitable safety profile for clinical development.
By fostering a collaborative environment where these different disciplines can interact and share their expertise, the full therapeutic potential of the this compound scaffold can be realized. This integrated approach will be crucial for overcoming the challenges inherent in drug discovery and ultimately bringing new and effective medicines to patients in need.
Q & A
Q. What are the recommended safety protocols for handling 4-Methyl-2-(piperidin-4-yloxy)pyrimidine in laboratory settings?
Methodological Answer:
- Protective Measures : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks .
- Waste Management : Segregate chemical waste into halogenated/non-halogenated containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .
- Spill Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
Q. How is this compound synthesized, and what are the critical reaction parameters?
Methodological Answer:
- Synthetic Route :
- Starting Materials : Begin with a substituted pyrimidine core (e.g., 2-chloro-4-methylpyrimidine) and piperidin-4-ol.
- Nucleophilic Substitution : React the chloropyrimidine with piperidin-4-ol under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
- Key Parameters : Reaction temperature, base strength, and solvent polarity significantly impact yield and purity.
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns and piperidine ring conformation. For example, the piperidin-4-yloxy group shows distinct methine proton signals at δ 3.8–4.2 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 222.1504 for C₁₀H₁₆N₃O⁺) .
- IR Spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Catalyst Screening : Test alternative bases (e.g., DBU or Et₃N) to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Compare DMF, DMSO, and acetonitrile to balance solubility and reaction kinetics. DMF typically offers higher yields due to its high polarity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hours at 120°C) while maintaining yields >85% .
Q. How can structural contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Investigate dynamic conformational changes in the piperidine ring, which may cause signal splitting at room temperature .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, a dihedral angle of 29.4° between pyrimidine and piperidine rings was observed in analogous compounds .
- DFT Calculations : Model molecular geometry and predict NMR chemical shifts using software like Gaussian or ORCA .
Q. What computational strategies predict the drug-likeness and bioavailability of this compound?
Methodological Answer:
- Physicochemical Properties : Use SwissADME or Molinspiration to calculate logP (predicted ~2.1), topological polar surface area (TPSA ~50 Ų), and H-bond donors/acceptors .
- ADMET Profiling : Simulate absorption (Caco-2 permeability) and metabolic stability (CYP450 interactions) via tools like ADMETlab 2.0 .
- Molecular Dynamics (MD) : Assess binding affinity to target proteins (e.g., kinases) using GROMACS or AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
